molecular formula C13H15NO B069124 spiro[indene-1,4'-piperidin]-3(2H)-one CAS No. 180465-55-8

spiro[indene-1,4'-piperidin]-3(2H)-one

Cat. No.: B069124
CAS No.: 180465-55-8
M. Wt: 201.26 g/mol
InChI Key: KUQPSRVEBGIYRZ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidin]-3(2H)-one is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are connected through a spiro carbon

Mechanism of Action

Target of Action

Spiro[indene-1,4’-piperidin]-3(2H)-one is a potent and selective non-peptide human Somatostatin Receptor Subtype 2 (sst2) agonist . The sst2 receptor plays a crucial role in the regulation of endocrine and nervous system functions.

Mode of Action

The compound interacts with the sst2 receptor, triggering a series of biochemical reactions. It binds to the receptor with an IC50 value of 84nM , indicating a strong affinity. This interaction results in changes in cellular processes, including the inhibition of hormone secretion and modulation of neurotransmission .

Biochemical Pathways

Upon binding to the sst2 receptor, spiro[indene-1,4’-piperidin]-3(2H)-one influences several biochemical pathways. These pathways are primarily related to the regulation of endocrine and nervous system functions . The exact downstream effects are complex and depend on the specific cellular context.

Pharmacokinetics

The compound’s potent inhibitory activity suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its target.

Result of Action

The molecular and cellular effects of spiro[indene-1,4’-piperidin]-3(2H)-one’s action are primarily related to its role as an sst2 agonist. It can inhibit hormone secretion and modulate neurotransmission . The compound’s potent inhibitory activity against [β-Ala 8]-NKA(4-10)-induced bronchoconstriction in guinea pigs further illustrates its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-1,4’-piperidin]-3(2H)-one typically involves the spirocyclization of indene derivatives with piperidine. One common method includes the reaction of indene with piperidine in the presence of a suitable catalyst under controlled conditions. For instance, a suspension of D-Tryptophan methyl ester, disuccinimidyl carbonate, and DIEA in dichloromethane can be stirred at room temperature, followed by the addition of spiro[indene-1,4’-piperidine] hydrochloride salt and further stirring overnight .

Industrial Production Methods

Industrial production methods for spiro[indene-1,4’-piperidin]-3(2H)-one are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3-one carboxylic acid, while reduction could produce spiro[indene-1,4’-piperidin]-3-ol.

Scientific Research Applications

Spiro[indene-1,4’-piperidin]-3(2H)-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indene-1,4’-isochromane]-3,3’(2H)-dione
  • Spiro[indene-1,4’-isoquinoline]-3,3’(2H)-dione
  • Spiro[indene-2,1’-isoindolinone]

Uniqueness

Spiro[indene-1,4’-piperidin]-3(2H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQPSRVEBGIYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594128
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180465-55-8
Record name Spiro[1H-indene-1,4′-piperidin]-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180465-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-boc-1-[4-spiro-piperidine]-3-indanone and trifluoroacetic acid were processed according to the method of Example 137D to provide the product. No purification was required. MS (ESI+) m/z 202 (M+H)+.
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